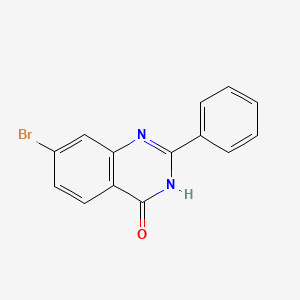![molecular formula C7H2Cl2FNS B12947582 2,4-Dichloro-5-fluorobenzo[d]thiazole](/img/structure/B12947582.png)
2,4-Dichloro-5-fluorobenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-fluorobenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-fluorobenzo[d]thiazole typically involves the reaction of 2,4-dichloro-5-fluoroaniline with a thioamide under specific conditions. One common method includes the use of phosphorus pentasulfide (P2S5) as a sulfurizing agent in the presence of a suitable solvent like toluene or xylene. The reaction is carried out under reflux conditions to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-5-fluorobenzo[d]thiazole undergoes various chemical reactions, including:
Electrophilic substitution: The presence of electron-withdrawing groups like chlorine and fluorine makes the compound susceptible to electrophilic substitution reactions.
Nucleophilic substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens (e.g., bromine, iodine) and nitrating agents (e.g., nitric acid).
Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides are commonly used under basic conditions.
Major Products Formed
Electrophilic substitution: Products include halogenated and nitrated derivatives of this compound.
Nucleophilic substitution: Products include substituted thiazoles with various functional groups such as amines, thiols, and ethers.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-fluorobenzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound is explored for its potential use in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-fluorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, ultimately affecting cell viability and function.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorothiazole: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
5-Fluorobenzo[d]thiazole: Lacks the chlorine atoms, which can influence its electrophilic and nucleophilic substitution reactions.
Uniqueness
2,4-Dichloro-5-fluorobenzo[d]thiazole is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential biological activities. The combination of these substituents allows for a broader range of chemical modifications and applications compared to similar compounds .
Propiedades
Fórmula molecular |
C7H2Cl2FNS |
|---|---|
Peso molecular |
222.07 g/mol |
Nombre IUPAC |
2,4-dichloro-5-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Cl2FNS/c8-5-3(10)1-2-4-6(5)11-7(9)12-4/h1-2H |
Clave InChI |
IPBZTNAOBNQTTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1F)Cl)N=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one](/img/structure/B12947503.png)



![5-(tert-Butyl) 3-ethyl 4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12947509.png)
![1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B12947513.png)







![1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12947584.png)
